Product packaging for (+)-trans-p-Menth-2-ene(Cat. No.:CAS No. 5113-93-9)

(+)-trans-p-Menth-2-ene

Cat. No.: B3426162
CAS No.: 5113-93-9
M. Wt: 138.25 g/mol
InChI Key: WHNGPXQYYRWQAS-UWVGGRQHSA-N
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Description

Structural Classification and Chirality within Monoterpene Chemistry

(+)-trans-p-Menth-2-ene is a chiral, cyclic monoterpene. echemi.comchemicalbook.com Monoterpenes are a class of naturally occurring compounds with the molecular formula C10H18, formally derived from the combination of two isoprene (B109036) units. Within this broad class, this compound belongs to the p-menthane (B155814) subgroup of monoterpenoids. nih.govfoodb.ca These compounds are characterized by a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. foodb.ca

The structure of this compound features a cyclohexene (B86901) ring with a double bond between carbons 2 and 3. echemi.com The "trans" designation in its name refers to the stereochemical relationship between the methyl group at position 3 and the isopropyl group at position 6. In the trans isomer, these two substituents are on opposite sides of the cyclohexane ring. nih.gov

Chirality is a key feature of this compound, arising from the presence of two stereocenters at positions 3 and 6 of the cyclohexene ring. echemi.com This results in the existence of enantiomers. The "(+)" prefix indicates that this specific isomer is dextrorotatory, meaning it rotates the plane of polarized light to the right. The specific stereochemical configuration is designated as (3R,6S). echemi.comuni.lu

Table 1: Structural and Physicochemical Properties of this compound

Property Value
CAS Number 5113-93-9 echemi.com
Molecular Formula C10H18 echemi.com
Molecular Weight 138.25 g/mol nih.gov
IUPAC Name (3R,6S)-3-Methyl-6-(1-methylethyl)cyclohexene echemi.com
Boiling Point 55-56 °C at 12 mm Hg alfa-chemistry.com
Density 0.811 g/mL at 20 °C alfa-chemistry.com
Refractive Index n20/D 1.450 echemi.com

Historical Perspectives on the Research of p-Menthane Derivatives

Research into p-menthane derivatives has a rich history, deeply intertwined with the study of essential oils and natural products. researchgate.net Early research focused on the isolation and characterization of these compounds from various plant sources. researchgate.net Compounds like limonene (B3431351), menthol (B31143), and carvone, all p-menthane derivatives, have been known and utilized for centuries for their aromatic and medicinal properties. researchgate.net

The structural elucidation and synthesis of p-menthane derivatives have been a central theme in organic chemistry. For instance, the conversion of carvomenthol (B157433) to p-menth-1-ene through dehydration reactions was an early synthetic route explored by chemists. perfumerflavorist.com Similarly, the synthesis of p-menthane derivatives from precursors like (+)-limonene has been a long-standing area of investigation. perfumerflavorist.com

In more recent decades, the focus has shifted towards the stereoselective synthesis and biological applications of p-menthane derivatives. The development of methods to control the stereochemistry of these molecules is crucial, as different stereoisomers can exhibit vastly different biological activities. This is exemplified by research into the synthesis of specific isomers of p-menthane-based cannabinoids and insect pheromones. rsc.org The study of elimination reactions, such as the E2 reaction of menthyl and neoisomenthyl toluene-p-sulphonates to produce trans-p-menth-2-ene (B1169938), has contributed to a deeper understanding of reaction mechanisms and stereochemical control. publish.csiro.aupublish.csiro.au

Significance of this compound in Contemporary Chemical Science

This compound holds significance in modern chemical science primarily as a synthetic intermediate and a model compound for stereochemical studies. Its specific stereochemistry and functional group make it a valuable building block in the synthesis of more complex molecules.

One of the notable applications of derivatives of p-menth-2-ene is in the synthesis of cannabinoids. For example, p-menth-2-ene-1,8-diol is a key intermediate in the preparation of Δ-9-tetrahydrocannabinol (Δ-9-THC), the primary psychoactive component of cannabis. rsc.orgresearchgate.net The development of large-scale manufacturing processes for this intermediate highlights its importance in the pharmaceutical industry. researchgate.net

Furthermore, the reactions of this compound and its derivatives are of academic interest for understanding reaction mechanisms. Base-promoted elimination reactions to form p-menth-2-enes have been studied to investigate the nature of E2 transition states. publish.csiro.aupublish.csiro.au The regiospecificity of these reactions, where specific isomers are preferentially formed under certain conditions, provides valuable insights for synthetic chemists. For example, the reaction of menthyl toluene-p-sulphonate with potassium t-butoxide in a specific solvent system yields trans-p-menth-2-ene with high specificity. publish.csiro.aupublish.csiro.au

The study of p-menthane derivatives also extends to materials science and agriculture. For instance, novel aziridine (B145994) derivatives of p-menthane synthesized from turpentine (B1165885) have been investigated for their herbicidal activity. figshare.com Additionally, p-menthane-3,8-diol, a derivative of the p-menthane skeleton, is a well-known insect repellent. uni-regensburg.de

Table 2: Research Applications of p-Menthane Derivatives

Derivative Research Application
p-Menth-2-ene-1,8-diol Key intermediate in the synthesis of Δ-9-tetrahydrocannabinol (Δ-9-THC). rsc.orgresearchgate.net
Menthyl toluene-p-sulphonate Precursor in the stereospecific synthesis of trans-p-menth-2-ene to study E2 elimination reactions. publish.csiro.aupublish.csiro.au
N-acetyl-1,2-azacyclo-p-menthane Investigated for potential herbicidal activity. figshare.com
p-Menthane-3,8-diol Used as an active ingredient in insect repellents. uni-regensburg.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B3426162 (+)-trans-p-Menth-2-ene CAS No. 5113-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,6S)-3-methyl-6-propan-2-ylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNGPXQYYRWQAS-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892337
Record name (+)-trans-p-Menth-2-ene
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URL https://comptox.epa.gov/dashboard/DTXSID10892337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5113-93-9
Record name (+)-trans-p-Menth-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5113-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-trans-p-Menth-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Natural Occurrence and Biosynthetic Pathways of + Trans P Menth 2 Ene

Isolation from Botanical Sources

The compound and its hydroxylated derivatives are components of the volatile essential oils produced by numerous plant species. These oils are complex mixtures of secondary metabolites that contribute to the plant's aroma and defense mechanisms.

Presence in Plant Essential Oils

Research into the chemical composition of essential oils has identified (+)-trans-p-Menth-2-ene or its closely related oxygenated analogs in several botanical sources.

Haplophyllum tuberculatum : Studies on the essential oil of this plant have consistently identified significant amounts of p-menthane (B155814) derivatives. However, the primary compound reported is trans-p-menth-2-en-1-ol, an alcohol derivative. In various analyses, its concentration in the essential oil has been reported to be between 7.46% and 19.2%. tandfonline.comtandfonline.com For instance, one study identified trans-p-menth-2-en-1-ol as a major component at 18.23-18.25%, alongside its cis-isomer. jnsciences.orgresearchgate.net

Momordica charantia : The alcoholic extract of this plant, commonly known as bitter melon, has been found to contain monoterpenes, including trans-p-menth-2-ene (B1169938). bch.ro

Micromeria nervosa : Analysis of the essential oil from this species, a member of the mint family, revealed the presence of trans-p-Menth-2-ene-1,8-diol, a diol derivative of the p-menth-2-ene skeleton, at a concentration of approximately 0.88%. nih.gov

Juniperus phoenicea : The essential oil extracted from the berries of the Phoenicean juniper is characterized by the presence of oxygenated monoterpenes, including trans-p-menth-2-ene-1,8-diol, which was found to constitute about 2.5% of the oil. mdpi.comresearchgate.net This compound was also detected in other analyses of the plant's essential oil. cabidigitallibrary.org

Table 1: Occurrence of p-Menth-2-ene Derivatives in Plant Essential Oils

Plant Species Compound Identified Concentration (%) Source(s)
Haplophyllum tuberculatum trans-p-Menth-2-en-1-ol 7.46 - 19.2 tandfonline.comtandfonline.comjnsciences.orgresearchgate.net
Momordica charantia trans-p-Menth-2-ene Not specified bch.ro
Micromeria nervosa trans-p-Menth-2-ene-1,8-diol ~0.88 nih.gov
Juniperus phoenicea trans-p-Menth-2-ene-1,8-diol ~2.5 mdpi.comresearchgate.net

Distribution Across Biological Kingdoms

The known natural occurrences of this compound and its derivatives are predominantly within the Plant Kingdom . Its presence is well-documented in the essential oils of various angiosperms. Beyond the plant world, evidence suggests its existence in the Fungi Kingdom . For example, studies on the biotransformation of (-)-menthol by the fungus Mucor ramannianus have shown the production of trans-menth-2-en-1-ol. researchgate.net This indicates that fungi possess the enzymatic machinery to produce p-menthane skeletons. There is currently limited information on its natural occurrence in the Animalia, Protista, or Monera kingdoms.

Enzymatic and Chemical Biosynthesis from Precursors

The formation of this compound in nature is a multi-step process involving various precursor molecules and enzymatic reactions. The core structure is derived from common building blocks in terpene synthesis.

Derivation from Menthol (B31143) and Limonene (B3431351) Skeletons

The p-menthane framework of this compound is directly related to the structures of limonene and menthol, which are pivotal compounds in monoterpene biochemistry.

Limonene Skeleton : Limonene is a primary precursor for a vast array of monoterpenes. nih.gov The biosynthesis of p-menthanes in mint (Mentha species), for example, begins with the cyclization of geranyl diphosphate (B83284) to form (-)-limonene. nih.govnih.gov This limonene molecule then undergoes a series of enzymatic hydroxylations and redox reactions to yield compounds like menthol. nih.govwikipedia.org Chemical syntheses also utilize limonene to produce p-menthane derivatives. For instance, (+)-limonene can be converted into (-)-trans-menth-2-ene-1-ol. libretexts.org This establishes a clear structural and synthetic lineage from the limonene skeleton to p-menth-2-enes.

Menthol Skeleton : Menthol itself can serve as a precursor. The chemical dehydration of menthol, for instance by using sulfuric acid, yields primarily 3-menthene, a p-menthene isomer. wikipedia.org Furthermore, biotransformation studies have shown that microorganisms can convert menthol into other p-menthane compounds, including menthene and its hydroxylated forms. researchgate.net

Proposed Biosynthetic Pathways

The precise biosynthetic pathway leading specifically to this compound is not fully elucidated in all organisms. However, based on the well-studied pathways of related monoterpenes in plants like mint, a probable route can be proposed.

Initiation : The pathway starts with the universal C5 isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol phosphate (B84403) (MEP) pathway within plant plastids. nih.gov

Geranyl Diphosphate (GPP) Synthesis : Geranyl diphosphate synthase catalyzes the condensation of one molecule of IPP and one of DMAPP to form the C10 precursor, geranyl diphosphate (GPP). nih.gov

Cyclization to Limonene : The enzyme limonene synthase then catalyzes the cyclization of GPP to form limonene. nih.govnih.gov In mints, this is typically (-)-limonene.

Hydroxylation and Subsequent Reactions : From limonene, the pathway diversifies. A series of cytochrome P450 monooxygenases and dehydrogenases catalyze hydroxylations, oxidations, and reductions. For example, in peppermint, limonene is hydroxylated to (-)-trans-isopiperitenol, which is then converted through several steps to menthol. nih.govwikipedia.org

Formation of this compound : The final step to form the hydrocarbon this compound is likely an enzymatic dehydration reaction. This could occur via the removal of a hydroxyl group from a precursor alcohol, such as trans-p-menth-2-en-1-ol, a compound that is found in significant quantities in plants like Haplophyllum tuberculatum. jnsciences.orgresearchgate.net Alternatively, it could potentially be formed through enzymatic reduction of a diene or dehydration of other menthol isomers present in the biosynthetic pool.

This proposed pathway highlights that this compound is not a primary product of cyclization but rather a downstream modification product derived from the central limonene and menthol metabolic routes.

Iii. Synthetic Methodologies and Chemical Transformation Strategies

Total Synthesis Approaches to (+)-trans-p-Menth-2-ene

The synthesis of the monoterpene this compound is of significant interest due to its role as a versatile intermediate in the preparation of various other chemical compounds. Methodologies for its synthesis often leverage stereoselective techniques and readily available terpene precursors.

Stereoselective and enantioselective syntheses are crucial for obtaining specific isomers of p-menthane (B155814) derivatives. While detailed stereoselective syntheses focusing exclusively on this compound are not extensively documented in the provided results, related strategies for similar structures highlight the methodologies that can be employed. For instance, the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol has been achieved using Sharpless asymmetric dihydroxylation as a key step, demonstrating the power of enantioselective reactions in terpene chemistry. oup.comtandfonline.comtandfonline.comnih.govresearchgate.net Such methods allow for the control of stereochemistry, which is critical in the synthesis of biologically active molecules.

Research into the synthesis of other p-menthane derivatives, such as cis-p-menth-2-en-1-ol (B1233582), has demonstrated the use of base-mediated ring-opening of epoxide precursors to achieve specific stereochemical outcomes. These approaches, which provide high enantiomeric excess, are indicative of the sophisticated techniques available for the stereocontrolled synthesis of menthane-based compounds.

A common and practical approach to synthesizing this compound involves the use of readily available natural products like (-)-menthol and other terpenes as starting materials.

One documented method involves the O-tosylation of (-)-menthol followed by the elimination of the resulting tosylate to yield trans-p-menth-2-ene (B1169938). researchgate.net This transformation provides a direct route from a common monoterpene alcohol to the desired alkene. Another pathway starts from (+)-limonene, an abundant citrus peel component. Selective catalytic reduction of limonene (B3431351) can yield (+)-1-menthene, which can be further transformed through epoxidation, hydrolysis, acylation, and pyrolysis to produce (-)-trans-menth-2-ene-1-ol. libretexts.org

The dehydration of menthol (B31143) is another synthetic route to p-mentha-2-ene. lookchem.com Additionally, the isomerization of other p-menthene isomers can be a source of p-menth-1-ene, which is structurally related to the target compound. perfumerflavorist.com The synthesis of p-menth-2-ene-1,8-diol, a key intermediate for other complex molecules, has been achieved from (+)-trans-2,3-epoxy-cis-carane (2-carene epoxide). researchgate.netgoogle.comrsc.org This process involves an olefin migration/epoxidation followed by a hydrolytic epoxide opening. researchgate.net

Starting MaterialKey Transformation(s)Product
(-)-MentholO-tosylation, Eliminationtrans-p-Menth-2-ene researchgate.net
(+)-LimoneneCatalytic reduction, Epoxidation, Hydrolysis, Acylation, Pyrolysis(-)-trans-Menth-2-ene-1-ol libretexts.org
MentholDehydrationp-Mentha-2-ene lookchem.com
(+)-trans-2,3-epoxy-cis-caraneOlefin migration/epoxidation, Hydrolytic epoxide openingp-Menth-2-ene-1,8-diol researchgate.netgoogle.comrsc.org

Derivatization Reactions of this compound

The double bond in this compound serves as a functional handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives. Epoxidation is a particularly well-studied derivatization reaction.

The conversion of the alkene in this compound to an epoxide introduces a reactive three-membered ring, which is a valuable intermediate for further synthetic manipulations.

Chemoenzymatic methods offer an environmentally friendly and selective approach to epoxidation. These processes often utilize lipases to generate a peracid in situ, which then acts as the oxidizing agent.

A study on the chemoenzymatic epoxidation of various terpenes, including this compound, employed lyophilized mycelium of the psychrophilic fungus Cladosporium cladosporioides 01 as a biocatalyst. acs.orgwur.nl In this system, the lipase (B570770) activity of the mycelium catalyzes the formation of a peracid from acetic acid and hydrogen peroxide in ethyl acetate. This peracid then epoxidizes the double bond of the terpene. For this compound, this reaction yields 2,3-epoxy-p-menthane. acs.orgwur.nl The reaction conditions typically involve a mixture of the terpene substrate, ethyl acetate, hydrogen peroxide, and acetic acid, heated for a few hours. acs.orgwur.nl

Another chemoenzymatic approach uses immobilized Candida antarctica lipase B (Novozym 435) to catalyze the formation of peroxy phenylacetic acid from phenylacetic acid and hydrogen peroxide. nih.gov This system has been shown to be effective for the epoxidation of a variety of alkenes, achieving high yields. nih.gov While not specifically demonstrated on this compound in the provided information, this method represents a viable strategy for its epoxidation.

BiocatalystSubstrateOxidant SystemProductYield (%)
Cladosporium cladosporioides 01 myceliumThis compoundAcetic acid / H₂O₂2,3-epoxy-p-menthane-63.7 acs.orgwur.nl
Novozym 435Various alkenesPhenylacetic acid / H₂O₂Respective epoxides75-99 nih.gov

Metal-catalyzed epoxidation offers an alternative to enzymatic methods. Various transition metals can catalyze the transfer of an oxygen atom from an oxidant, such as hydrogen peroxide, to an alkene. While specific studies on the metal-catalyzed epoxidation of this compound are not detailed in the search results, general principles of metal-catalyzed epoxidation are well-established.

Catalysts based on molybdenum, tungsten, and rhenium have been investigated for the epoxidation of alkenes using hydrogen peroxide. psu.edu For example, methyltrioxorhenium (MTO) is a known catalyst for the epoxidation of a wide range of alkenes. psu.edu Iron and manganese porphyrins are also active epoxidation catalysts. psu.edu The Sharpless asymmetric epoxidation of allylic alcohols and the Jacobsen–Katsuki epoxidation of alkenes are prominent examples of metal-catalyzed asymmetric epoxidations that have found broad application in synthesis. mdpi.com While these specific examples may not directly apply to the non-allylic double bond in this compound, they illustrate the potential of metal catalysts to achieve selective epoxidations.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are pivotal reactions in organic synthesis for the creation of chiral centers. In the context of this compound, these methods are often employed to introduce new functionalities with high stereocontrol.

Research has demonstrated the use of natural (–)-menthol as a starting material for the synthesis of chiral mono-N-tosylated-1,2-diamine derivatives. A key step in this process involves the O-tosylation of a menthol intermediate followed by elimination to yield this compound. researchgate.netresearchgate.netresearchgate.net This unsaturated intermediate is then further functionalized. For instance, it can be transformed into a mixture of N-tosylaziridines. Subsequent reaction with sodium azide (B81097) and reduction of the resulting azides on a palladium/carbon catalyst affords new chiral mono-N-tosylated-1,2-diamines. researchgate.netresearchgate.netresearchgate.net These newly synthesized diamines have proven to be effective ligands in the asymmetric transfer hydrogenation of aromatic ketones and endocyclic imines. researchgate.netresearchgate.netresearchgate.net

The effectiveness of these chiral ligands, derived indirectly from this compound, highlights the importance of this compound as a scaffold in asymmetric catalysis. The catalysts developed have shown good results in the transfer hydrogenation of various ketones, providing chiral secondary alcohols with moderate to excellent yields and enantioselectivities. researchgate.net For example, ruthenium complexes with these ligands have been successfully used in the asymmetric reduction of C=N double bonds. uw.edu.pl

It is important to note that the hydrogenation of p-menthene isomers can be influenced by the choice of catalyst. For instance, the hydrogenation of 4-methylmethylenecyclohexane over different catalysts such as PtO₂, Ni, and Pd yields varying ratios of cis and trans isomers. researchgate.net This underscores the tunability of the hydrogenation process to achieve desired stereochemical outcomes.

A study on the transfer hydrogenation of various ketones using a polynuclear hydride-containing ruthenium complex as a precatalyst revealed that α,β-unsaturated ketones generally exhibit higher conversion rates compared to their saturated counterparts. psu.edu This suggests that the double bond in compounds like p-menth-2-ene can influence the reactivity of other functional groups within the molecule during such reactions.

Free-Radical Chain Reactions and Allylic Functionalization

Free-radical chain reactions represent a fundamental class of transformations in organic chemistry, characterized by initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com These reactions involve highly reactive species with unpaired electrons and can be initiated by heat or light. libretexts.orgmasterorganicchemistry.com In the context of alkenes like this compound, free-radical reactions can lead to a variety of functionalizations, particularly at the allylic position.

The allylic position of an alkene is susceptible to radical attack due to the resonance stabilization of the resulting allylic radical. This reactivity can be harnessed for the introduction of various functional groups. For example, the oxidation of allylic radicals can be mediated by metal salts, such as complex copper salts, in a process known as electron transfer. acs.org This type of reaction, often referred to as a radical-polar crossover, allows for the oxidative functionalization of alkenes. acs.org

While specific studies detailing the free-radical chain reactions of this compound are not extensively documented in the provided search results, the general principles of allylic functionalization are applicable. For instance, the reaction of alkenes with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a classic method for allylic bromination. This would introduce a bromine atom at the allylic position of this compound, creating a valuable intermediate for further synthetic transformations.

Furthermore, the concept of breaking a free radical chain by donating a hydrogen atom is a key principle in antioxidant activity. oeno-one.eu Reductones, for example, can react with free radicals to stabilize them and terminate radical chain reactions. oeno-one.eu While not a synthetic application in the traditional sense, this highlights another facet of the chemical reactivity related to free radicals that could be relevant to the stability and potential applications of this compound and its derivatives.

Isomerization Studies

Isomerization reactions are crucial in synthetic chemistry for converting a less stable or less desirable isomer into a more useful one. In the case of p-menthane derivatives, isomerization can involve the migration of the double bond within the cyclohexene (B86901) ring.

Studies have been conducted on the isomerization of p-menthene isomers. For example, the isomerization of p-menth-8-ene has been investigated. canada.ca It has been noted that in certain reactions, less of the p-menth-3-ene (B1215651) isomer is formed in favor of the trans-p-menth-2-ene isomer. canada.ca This suggests a thermodynamic preference for the trans-p-menth-2-ene structure under specific conditions.

The isomerization of related monoterpenes has also been explored. For instance, (+)-3-carene can be isomerized to an equilibrium mixture of (+)-2-carene and (+)-3-carene using potassium t-butoxide in dimethyl sulfoxide. researchgate.net This highlights the potential for base-catalyzed double bond migration in similar terpene systems.

Furthermore, the stereochemistry of hydrogenation products of dimethylcyclohexene isomers has been shown to be dependent on the starting olefin and reaction conditions, with the potential for isomerization of the olefin during the reaction. researchgate.net For example, the hydrogenation of 1,2-dimethylcyclohexene (B155917) can yield a mixture of cis and trans dimethylcyclohexanes, and the ratio can be influenced by factors such as hydrogen pressure. researchgate.net This implies that under certain catalytic hydrogenation conditions, isomerization of the double bond in a substrate like this compound could potentially occur, leading to a mixture of hydrogenated products.

Configurational isomerization can also occur in related systems, such as cis-p-menth-2-en-1-ol. smolecule.com This indicates that not only the position of the double bond but also the stereochemistry of substituents can be subject to isomerization.

Functionalization of the Double Bond

The double bond in this compound is a key site for chemical reactivity, allowing for a wide range of functionalization reactions. These transformations are essential for converting this monoterpene into more complex and often more valuable molecules.

One of the most common and important reactions is epoxidation . The double bond can be converted to an epoxide, a versatile intermediate that can undergo various nucleophilic ring-opening reactions. For example, chemoenzymatic epoxidation of this compound using lyophilized mycelium of Cladosporium cladosporioides 01 has been reported to produce 2,3-epoxy-p-menthane. wur.nl This biocatalytic approach offers an environmentally friendly alternative to traditional chemical methods. wur.nl Another method involves the use of peracids, where lipases can catalyze the formation of a peracid which then chemically oxidizes the double bond. wur.nl The resulting epoxide, (+)-p-menth-2-ene-1,8-diol, is a key intermediate in the synthesis of Δ-9-tetrahydrocannabinol (Δ-9-THC). researchgate.netgoogle.comgoogle.com

Dihydroxylation is another important functionalization of the double bond, leading to the formation of diols. The Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high enantioselectivity. This reaction has been utilized in the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, a naturally occurring monoterpene. tandfonline.com

The double bond can also be functionalized through aziridination . The reaction of this compound with reagents like chloramine-T can lead to the formation of N-tosylaziridines. researchgate.netresearchgate.netresearchgate.netresearchgate.net These aziridines can then be opened by nucleophiles, such as sodium azide, to introduce nitrogen-containing functional groups, ultimately leading to the synthesis of chiral 1,2-diamines. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Photooxygenation represents another route for functionalizing the double bond. The reaction of singlet oxygen with alkenes can lead to the formation of allylic hydroperoxides. While studies on limonene and p-menth-1-ene have shown specific regioselectivity, the presence of remote substituents can influence the outcome of the reaction. uoc.gr

Finally, the double bond can participate in cyclization reactions . For instance, the acid-catalyzed cyclization of citral, which can be considered a precursor to p-menthane structures, can lead to the formation of compounds like 1,8-epoxy-p-menth-2-ene and trans- and cis-p-menth-2-ene-1,8-diol. researchgate.net

The table below summarizes some of the key functionalization reactions of the double bond in p-menthene derivatives.

Reaction TypeReagents/ConditionsProduct TypeReference
EpoxidationLyophilized mycelium of C. cladosporioides 01, H₂O₂, acetic acidEpoxide wur.nl
EpoxidationPeracidEpoxide wur.nl
DihydroxylationSharpless asymmetric dihydroxylationDiol tandfonline.com
AziridinationChloramine-TN-tosylaziridine researchgate.netresearchgate.netresearchgate.netresearchgate.net
PhotooxygenationSinglet oxygen, photosensitizerAllylic hydroperoxide uoc.gr
Acid-catalyzed cyclizationAqueous acidCyclic ethers, diols researchgate.net

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For a chiral molecule like (+)-trans-p-Menth-2-ene, advanced NMR methods are crucial for unambiguous assignment of its relative and absolute stereochemistry.

While standard 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments are essential for assigning specific signals and elucidating the connectivity of atoms within the this compound molecule.

Attached Proton Test (APT): The APT experiment is a valuable 1D technique used to differentiate between carbon atoms based on the number of attached protons. huji.ac.ilmagritek.com In the APT spectrum of a p-menthane (B155814) derivative, quaternary carbons (C) and methylene (B1212753) (CH₂) groups typically show signals with opposite phase to methyl (CH₃) and methine (CH) groups. magritek.comceitec.cz This allows for the clear identification of the quaternary C-1, the two methine carbons (C-4 and C-8), the methylene carbons of the cyclohexene (B86901) ring, and the distinct methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a 2D experiment that reveals long-range correlations (typically over two to three bonds) between protons and carbons. columbia.edusdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons, which are not observed in proton-detected experiments like HSQC. columbia.edu For this compound, HMBC would show correlations between the olefinic protons (H-2, H-3) and neighboring carbons, as well as crucial correlations that establish the connectivity between the isopropyl group, the methyl group, and the cyclohexene ring. For instance, correlations would be expected between the isopropyl methine proton (H-8) and the carbons of the two methyl groups (C-9, C-10) and the ring carbon C-1.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps the direct one-bond correlations between protons and the carbons they are attached to. columbia.edusdsu.edupressbooks.pub This technique is highly sensitive and allows for the unambiguous assignment of protonated carbons in the molecule's ¹³C NMR spectrum. columbia.edu

The combination of these techniques allows for a complete and confident assignment of all ¹H and ¹³C NMR signals, which is a prerequisite for detailed stereochemical analysis. researchgate.netnih.gov

Determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound is critical. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this assessment. stereoelectronics.org CSRs are typically lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)₃), which are chiral Lewis acids. rsc.orgsigmaaldrich.com

When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it reversibly forms diastereomeric complexes with each enantiomer. stereoelectronics.org These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the respective enantiomers, a phenomenon known as lanthanide-induced shift (LIS). researchgate.net The integration ratio of these separated signals in the ¹H or ¹³C NMR spectrum directly corresponds to the ratio of the enantiomers in the mixture, allowing for a precise calculation of the e.e. researchgate.net This method is widely applied to oxygenated monoterpenes and other chiral compounds possessing a Lewis basic site for coordination with the lanthanide reagent. researchgate.netnih.gov For a non-functionalized terpene like this compound, derivatization to introduce a coordinating group (e.g., an alcohol or ketone) may be necessary to achieve effective signal separation with CSRs.

Mass Spectrometry (MS) Techniques in Mechanistic Research

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for analyzing complex volatile mixtures, such as essential oils, where p-menthane derivatives are common constituents. aensiweb.comscielo.brsemanticscholar.org

In a typical GC-MS analysis, the components of a mixture are separated based on their boiling points and polarity on a capillary column. aensiweb.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. By comparing the retention time and the mass spectrum of an unknown peak to those of a known standard, or by searching a spectral library like the NIST database, compounds can be identified. nist.gov This technique is routinely used to identify p-menthane derivatives like cis-p-menth-2-en-1-ol (B1233582) in complex natural extracts. scielo.br The method can be optimized by adjusting parameters such as the column type, temperature program, and gas flow rate to achieve efficient separation. aensiweb.com

The fragmentation of a molecular ion in a mass spectrometer is not random but follows predictable chemical pathways. Analysis of these pathways provides valuable structural information. chemguide.co.uk For cyclic alkenes like this compound, a characteristic fragmentation mechanism is the retro-Diels-Alder (rDA) reaction. whitman.educreative-proteomics.com

Upon electron ionization (EI), the this compound molecule (M, m/z 138) loses an electron to form the molecular ion (M⁺•). This ion can then undergo fragmentation. A key fragmentation pathway for cyclohexene derivatives is the rDA reaction, which would cleave the ring, resulting in the formation of a charged diene and a neutral alkene. creative-proteomics.com Another common fragmentation pathway for alkenes is allylic cleavage, where a bond adjacent to the double bond is broken, leading to a stable allylic carbocation. jove.com The loss of the isopropyl group (mass of 43 u) or a methyl group (mass of 15 u) are also common fragmentation events.

The mass spectrum of trans-p-Menth-2-ene (B1169938) shows characteristic peaks that can be attributed to these fragmentation processes. nih.gov

Table 1: Key Mass Spectral Peaks for trans-p-Menth-2-ene

m/z ValueProposed Fragment Identity/Origin
138Molecular Ion [M]⁺•
95Loss of Isopropyl group [M - C₃H₇]⁺
81Result of Retro-Diels-Alder fragmentation
69Further fragmentation of rDA product

This interactive table is based on general fragmentation principles and publicly available mass spectral data.

Chromatographic Separations for Isomeric and Enantiomeric Resolution

Chromatography is the primary method for separating and purifying isomers and enantiomers. Due to their identical physical properties (except for their interaction with polarized light), enantiomers require a chiral environment for separation. mdpi.com

Gas Chromatography (GC): Chiral GC is a powerful technique for the separation of volatile enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. hplc.sk The enantiomers of the analyte interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different stabilities. This differential interaction leads to different retention times, allowing for their separation. gcms.cz Chiral GC has been successfully applied to the enantiomeric resolution of various monoterpenes, such as α-pinene and limonene (B3431351), and is a suitable method for determining the enantiomeric composition of p-menth-2-ene. wiley.comrestek.com

High-Performance Liquid Chromatography (HPLC): HPLC is another indispensable tool for the separation of isomers. rsc.org For chiral separations, HPLC columns packed with a CSP are used. The principles are similar to chiral GC, relying on the formation of transient diastereomeric complexes. mdpi.com HPLC offers a wide variety of CSPs and mobile phases, making it a versatile technique for resolving a broad range of chiral compounds, including those that are not volatile enough for GC. caymanchem.comacs.org For separating structural isomers of terpenes, columns that utilize π-π interactions, such as those with pyrenylethyl or nitrophenylethyl bonded phases, can be highly effective. nacalai.com

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing chiral stationary phases (CSPs) is a cornerstone for the enantiomeric separation of volatile compounds like monoterpenes. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the column's stationary phase, leading to different retention times and, thus, separation.

For the analysis of p-menthane derivatives and other terpenes, cyclodextrin-based CSPs are widely employed. These cyclic oligosaccharides possess a chiral cavity, enabling enantioselective interactions through the formation of transient diastereomeric inclusion complexes with the analyte molecules. The degree of separation is influenced by factors such as the type of cyclodextrin (B1172386) (α, β, or γ), the nature of the derivatizing groups on the cyclodextrin, the column temperature, and the carrier gas flow rate.

Detailed Research Findings:

While specific studies detailing the chiral GC separation of this compound are not extensively documented in readily available literature, the enantioselective separation of structurally similar and related monoterpenes, such as various p-menthane isomers, has been successfully achieved using cyclodextrin-based chiral columns. For instance, the separation of menthol (B31143) isomers is a classic example of the power of chiral GC. Research has demonstrated that columns like those based on derivatized β-cyclodextrin can effectively resolve the different stereoisomers of menthol and menthone researchgate.netmdpi.com.

The selection of the appropriate chiral stationary phase is critical. Different derivatives of cyclodextrins exhibit varying selectivities for different classes of compounds. For instance, permethylated, acetylated, or trifluoroacetylated cyclodextrins offer a range of polarities and steric arrangements, influencing the chiral recognition mechanism. The choice of the specific CSP would depend on the specific p-menthene isomers being analyzed.

Interactive Data Table: Illustrative GC Conditions for Chiral Terpene Separation

The following table provides typical parameters for the chiral GC separation of monoterpenes, which could serve as a starting point for developing a method for this compound.

ParameterValue
Column Type Fused Silica Capillary Column
Stationary Phase Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 2 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Note: These are generalized conditions and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) provides a complementary approach for the analysis of terpenes. While GC is often preferred for volatile compounds, HPLC can be advantageous for less volatile derivatives or when direct analysis without derivatization is desired. For the enantioselective separation of chiral compounds by HPLC, a chiral stationary phase (CSP) or a chiral mobile phase additive is required.

Detailed Research Findings:

The application of HPLC for the direct chiral separation of non-polar monoterpenes like this compound is less common than GC. Standard reversed-phase HPLC on achiral columns (e.g., C18) separates compounds based on polarity and would not resolve enantiomers. To achieve chiral separation, specialized CSPs are necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for a broad range of chiral compounds.

While specific HPLC methods for the enantiomeric separation of this compound are not readily found, research on the HPLC analysis of other monoterpenoids demonstrates the feasibility of this technique. For instance, a study on the quantification of p-cymene (B1678584) and myrcene (B1677589) in nanoemulsions utilized a reversed-phase HPLC method, although this was not for chiral separation nih.govresearchgate.net. For chiral separations, the mobile phase composition, typically a mixture of a non-polar organic solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) or ethanol, is a critical parameter to optimize for achieving resolution on a polysaccharide-based CSP.

Interactive Data Table: General HPLC Parameters for Terpene Analysis

This table outlines typical starting conditions for the analysis of monoterpenes by HPLC, which would need to be adapted with a chiral stationary phase for enantioselective analysis.

ParameterValue
Column Type Chiral Stationary Phase (e.g., Cellulose or Amylose derivative)
Column Dimensions 250 mm x 4.6 mm I.D., 5 µm particle size
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 99:1 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV Detector (at a low wavelength, e.g., 210 nm) or Refractive Index Detector
Injection Volume 10 µL

Note: The mobile phase composition is a critical parameter that must be carefully optimized to achieve chiral separation.

V. Theoretical and Computational Studies of + Trans P Menth 2 Ene

Conformational Analysis and Energy Landscapes

Theoretical studies on related substituted cyclohexanes indicate that the chair conformation is generally the most stable due to the minimization of torsional and steric strain. nih.gov In the case of (+)-trans-p-Menth-2-ene, two primary chair conformations are possible, differing in the axial or equatorial positioning of the methyl and isopropyl groups. The relative energies of these conformers are critical in determining the dominant species at equilibrium.

Table 1: Calculated Relative Energies for Conformations of a Substituted Cyclohexane (B81311) Analogue (Dodecamethylcyclohexasilane)

Conformation Relative Energy (kJ/mol)
Chair 0.0
Twist 7.8
Boat 11.4

Data from a study on dodecamethylcyclohexasilane, a structural analogue, as a proxy for the general energetic trends in substituted cyclohexanes. nih.gov

The analysis of disubstituted cyclohexanes further underscores that the diaxial arrangement of bulky substituents is generally disfavored due to steric hindrance. studysmarter.co.uk Therefore, the most stable conformer of this compound is predicted to be the chair conformation where both the methyl and isopropyl groups occupy equatorial or pseudo-equatorial positions to minimize steric strain.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like this compound. These methods provide insights into the distribution of electrons within the molecule and key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.netschrodinger.com

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net While specific HOMO-LUMO gap calculations for this compound are not extensively documented, studies on other monoterpenes like limonene (B3431351), menthol (B31143), and thymol (B1683141) offer valuable comparative data. researchgate.net

Table 2: Calculated HOMO-LUMO Energy Gaps for Selected Monoterpenes

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Limonene -6.08669 -0.39212 5.69457
Menthol -6.71183 -0.01524 6.69659
Thymol -5.83036 -0.11211 5.71825

These values for related monoterpenes provide a general context for the expected electronic properties of p-menthene derivatives. researchgate.net

Based on the trends observed in related monoterpenes, the electronic structure of this compound is characterized by a significant HOMO-LUMO gap, contributing to its relative stability. The precise value would be influenced by the specific stereochemistry and conformation of the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including isomerizations and other transformations that p-menthene derivatives can undergo. These studies often focus on mapping the potential energy surface of a reaction, identifying transition state structures, and calculating the associated activation energies. rsc.orgrsc.org

For p-menthene systems, isomerization reactions involving the shift of the double bond are of particular interest. Theoretical investigations of such reactions would involve locating the transition state structures connecting the different isomers. While specific studies on the isomerization of this compound are scarce, research on the isomerization of related species, such as the 1,4-hydrogen shift in the pentyl radical, demonstrates the application of variational transition state theory (VTST) in calculating reaction rate constants over a range of temperatures. rsc.org

The study of reaction mechanisms for terpenes can also involve more complex transformations catalyzed by enzymes. schrodinger.com In such cases, computational models would also need to account for the interactions between the substrate and the active site of the enzyme.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.gov For this compound, MD simulations can be used to explore its conformational landscape in different solvents and at various temperatures.

While specific MD simulation studies focused solely on this compound are not widely published, research on related p-menthane (B155814) derivatives, such as p-menthan-3,9-diols, has utilized this technique. studysmarter.co.uk In that study, a force field was parameterized using quantum mechanical calculations, and subsequent MD simulations in aqueous solution provided information on the conformational properties and the formation of hydrogen bonds. studysmarter.co.uk

MD simulations can also be employed to investigate the behavior of terpenes at interfaces, such as in lipid membranes. researchgate.net These simulations can reveal how the molecule orients itself and permeates through the membrane, which is relevant for understanding its biological activity. The general approach involves placing the molecule in a simulated membrane environment and observing its movement and interactions over time.

Vi. Applications in Asymmetric Catalysis and Stereoselective Organic Synthesis

Role as a Precursor for Chiral Ligands

The carbon skeleton of (+)-trans-p-Menth-2-ene provides a robust and stereochemically defined framework for the construction of chiral ligands. These ligands are organic molecules that coordinate to a central metal atom, and their chirality influences the metal's catalytic activity, enabling the production of one enantiomer of a product over the other. Terpenes are considered an abundant and valuable class of biomass-derived hydrocarbons that can be upgraded into a range of fine chemicals, including the building blocks for such ligands.

Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions. A notable example of a diamine synthesized from a p-menthane (B155814) derivative is 1,4-p-menthane diamine (1,4-PMD). A benign two-step synthesis route has been developed starting from α-terpinene, a close structural isomer of p-menth-2-ene. researchgate.net

This process involves:

Photo-assisted di-aza-Diels-Alder Reaction: α-Terpinene reacts with dibenzyl azodicarboxylate (DBAD) under visible light irradiation (405 nm) to form a bicyclic cycloadduct. This reaction proceeds efficiently, forming the crucial C-N bonds simultaneously and avoiding regioselectivity issues often encountered in terpene chemistry. researchgate.net

Heterogeneous Catalytic Hydrogenation: The resulting cycloadduct undergoes hydrogenation using a catalyst such as Raney-Nickel. This step reduces the double bond and cleaves the benzyl (B1604629) protecting groups to yield the final 1,4-p-menthane diamine. researchgate.net

This synthetic strategy showcases how a simple terpene can be converted into a valuable, complex chiral diamine ligand, suitable for coordination chemistry and catalysis. researchgate.net

Table 1: Synthesis of 1,4-p-Methane Diamine (1,4-PMD) from α-Terpinene

Step Reagents and Conditions Product Yield Reference
1. Cycloaddition α-Terpinene, Dibenzyl azodicarboxylate (DBAD), iPr₂O, 405 nm, 25–38 °C Cycloadduct 61% researchgate.net
2. Hydrogenation Cycloadduct, H₂ (30 bar), Raney-Nickel, MeOH/EtOH, 50 °C 1,4-PMD 92% researchgate.net

Chiral N,N-diamine ligands, such as the p-menthane diamines described above, are particularly effective when complexed with transition metals like ruthenium (Ru) and rhodium (Rh). These metals, coordinated to a chiral ligand and often an ancillary arene ligand (like p-cymene (B1678584) or a cyclopentadienyl (B1206354) group), form "piano-stool" complexes that are highly active and selective catalysts. researchgate.netacs.org

Ruthenium(II) complexes are frequently synthesized from dimeric precursors like [Ru(p-cymene)Cl₂]₂. The reaction with a chiral diamine ligand leads to the formation of a mononuclear cationic complex, for example, [(η⁶-p-cymene)Ru(chiral diamine)Cl]⁺. researchgate.netmdpi.com Similarly, rhodium(III) complexes can be formed from precursors such as [CpRhCl₂]₂ (where Cp is pentamethylcyclopentadienyl). researchgate.net The resulting metal-diamine complexes are the active species in a wide range of asymmetric transformations, most notably in hydrogenation and transfer hydrogenation reactions. nih.gov

Enantioselective Transformations Mediated by this compound Derived Catalysts

Catalysts derived from chiral diamines are renowned for their ability to mediate the reduction of prochiral ketones and imines to chiral alcohols and amines with high enantiomeric purity. These products are valuable intermediates in the pharmaceutical and agrochemical industries.

Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses readily available hydrogen donors, such as 2-propanol or formic acid, to reduce unsaturated bonds. Chiral ruthenium(II) complexes containing diamine ligands are exceptionally effective catalysts for the ATH of ketones and imines, affording optically active alcohols and amines in high yields and with excellent optical purities. nih.gov

The general reaction for the reduction of a ketone is as follows: R¹(C=O)R² + H-Donor --[Ru(II)-chiral diamine catalyst]--> R¹(CH-OH)R²

These catalyst systems have proven to be highly versatile. For instance, Ru(II) complexes with N-tosylated diamine ligands, such as TsDPEN (tosyl-diphenylethylenediamine), are benchmark catalysts for these transformations, achieving high enantioselectivities for a broad range of aromatic ketones and cyclic imines. nih.govresearchgate.net While specific data for a 1,4-PMD-Ru complex is not detailed, the structural similarities to other successful C₂-symmetric diamine ligands suggest its potential utility in this key reaction.

Table 2: Representative Asymmetric Transfer Hydrogenation of Ketones using Ru(II)-Diamine Catalysts

Substrate Catalyst System H-Donor Enantiomeric Excess (ee) Reference
Acetophenone Ru(II)-TsDPEN HCOOH/NEt₃ 98% nih.gov
1-Tetralone Ru(II)-TsDPEN 2-Propanol 97% nih.gov
2,4,6-Trimethylacetophenone Ru(II)-TsDPEN HCOOH/NEt₃ 99% nih.gov

Beyond reductions, chiral transition metal complexes are instrumental in catalyzing stereoselective addition reactions, which form new carbon-carbon bonds. These include conjugate additions (Michael additions), aldol (B89426) reactions, and cycloadditions. The chiral ligand environment around the metal center dictates the facial selectivity of the approaching nucleophile or electrophile, thereby controlling the stereochemistry of the newly formed chiral centers.

While the use of p-menthane diamine-metal complexes in this specific context is not extensively documented in the reviewed literature, related chiral diamine-metal systems are known to catalyze such reactions. For example, chiral rhodium and nickel complexes are employed in the asymmetric conjugate addition of organoboronic acids or organozinc reagents to enones. The successful application of terpene-derived ligands in these varied transformations remains an active area of research, leveraging the structural diversity and ready availability of the terpene chiral pool.

Development of New Chiral Auxiliaries and Organocatalysts

The chiral scaffold of this compound and its derivatives is also suitable for the development of chiral auxiliaries and metal-free organocatalysts.

A chiral auxiliary is a molecular fragment that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. wikipedia.org Terpene-derived alcohols, such as 8-phenylmenthol, are classic examples of effective chiral auxiliaries. wikipedia.org A molecule like 1,4-p-menthane diamine could potentially be derivatized to serve a similar role.

Furthermore, chiral diamines can function as organocatalysts , avoiding the use of metals entirely. These catalysts often operate by forming chiral intermediates, such as enamines or iminium ions, with the substrate. This activation mode is central to a vast number of stereoselective transformations, including Michael additions, aldol reactions, and α-functionalizations of aldehydes and ketones. The development of novel organocatalysts from readily available terpenes like this compound represents a sustainable and powerful approach to modern asymmetric synthesis. researchgate.net

Vii. Mechanistic Investigations of Biological Activities Excluding Clinical Data, Dosage, Safety, and Human Trials

In Vitro Studies on Cell Lines

In vitro studies using cultured cells provide a foundational understanding of a compound's potential biological effects at the cellular level. While direct research on (+)-trans-p-Menth-2-ene is limited in the available literature, studies on structurally similar p-menthane (B155814) monoterpenes offer insights into potential mechanisms of action.

The anticancer potential of p-menthane derivatives has been an area of active investigation. Research indicates that specific structural features of the p-menthane skeleton are crucial for cytotoxic activity against cancer cells. While direct studies on this compound were not identified, research on related compounds highlights the structure-activity relationship within this class of monoterpenes.

A study evaluating 18 different p-menthane derivatives against various human tumor cell lines found that the presence and position of oxygen-containing functional groups significantly influence antiproliferative effects. For instance, (−)-perillaldehyde 8,9-epoxide demonstrated the most potent activity, with growth inhibition percentages ranging from 96.32% to 99.89% nih.gov. Other derivatives such as (+)-limonene 1,2-epoxide and (−)-8-hydroxycarvotanacetone showed intermediate activity nih.gov. Conversely, increasing polarity, as seen in (−)-sobrerol which has two hydroxyl groups, led to a significant decrease in the inhibition of cell proliferation nih.gov. This suggests that while hydroxylation can be important, excessive polarity may hinder cytotoxic activity.

Essential oils containing hydroxylated derivatives of p-menth-2-ene have also been assessed. The essential oil from Juniperus phoenicea berries, which contains trans-p-menth-2-ene-1,8-diol, exhibited cytotoxic effects against HT-29 colon cancer cells (IC50 of 15 ± 0.43 µg/mL) and MCF-7 breast cancer cells nih.govresearchgate.net. These findings suggest that oxygenated derivatives of the p-menth-2-ene scaffold may possess antiproliferative properties. Another study on p-cymene (B1678584) and its oxygenated derivatives found that only cumin aldehyde induced a low but significant antiproliferative effect on the Calu-3 lung cancer cell line, primarily through necrosis waocp.org.

These studies collectively indicate that while the basic p-menthane skeleton is a promising scaffold, its anticancer activity is highly dependent on the specific functional groups attached and their stereochemistry.

Table 1: Antiproliferative Activity of Selected p-Menthane Derivatives

CompoundKey Structural FeatureObserved ActivityReference
(−)-Perillaldehyde 8,9-epoxideExocyclic Epoxide GroupHigh antiproliferative activity (GI = 96.32%–99.89%) nih.gov
Perillyl alcoholHydroxymethyl GroupHigh cytotoxic activity (GI = 90.92%–95.82%) nih.gov
(+)-Limonene 1,2-epoxideEndocyclic Epoxide GroupIntermediate activity (GI = 58.48%–93.10%) nih.gov
(−)-8-HydroxycarvotanacetoneHydroxyl and Carbonyl GroupsIntermediate activity (GI = 61.59%–94.01%) nih.gov
(−)-SobrerolTwo Hydroxyl GroupsLow activity (GI = 9.78%–41.10%) nih.gov
Juniperus phoenicea Berry Oil (contains trans-p-menth-2-ene-1,8-diol)p-Menthane DiolCytotoxic against HT-29 colon cancer cells (IC50 = 15 µg/mL) nih.govresearchgate.net

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation and for use in cosmetic skin-lightening agents nih.govresearchgate.net. Monoterpenes and their derivatives are among the natural compounds investigated for tyrosinase inhibitory activity.

Direct studies on the tyrosinase inhibitory effect of this compound are not prominent in the reviewed literature. However, essential oils containing hydroxylated derivatives have shown promise. The essential oil of Juniperus phoenicea berries, which contains trans-p-menth-2-ene-1,8-diol (2.5%), demonstrated a significant ability to inhibit melanin synthesis by acting on the monophenolase and diphenolase activities of the tyrosinase enzyme nih.govresearchgate.net. Similarly, essential oils from Haplophyllum tuberculatum containing trans-p-menth-2-ene-1-ol have been studied for their biological properties, suggesting that this structural class warrants investigation for enzyme inhibition researchgate.netmdpi.com. The mechanism of inhibition by such compounds often involves chelating the copper ions in the enzyme's active site or acting as alternative substrates nih.gov. The presence of hydroxyl groups on the p-menthane ring, as seen in these related diol and alcohol compounds, may play a crucial role in the interaction with the tyrosinase active site.

In Silico (Computational) Biological Activity Prediction and Docking Studies

Computational methods, including molecular docking and molecular dynamics, serve as powerful tools to predict and analyze the interaction between small molecules like this compound and biological targets, providing mechanistic insights at a molecular level.

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed due to challenges with existing drugs mdpi.com. Natural monoterpenes are a promising source for new antileishmanial leads nih.gov. In silico molecular docking is a key technique used to screen compounds and predict their binding affinity to essential parasitic enzymes, thereby elucidating potential mechanisms of action dntb.gov.uadntb.gov.ua.

While no specific docking studies targeting this compound were found, research on essential oils containing analogous compounds provides a relevant framework. An in vitro and in silico study on the essential oil of Micromeria nervosa, which contains trans-p-menth-2-ene-1,8-diol, investigated its antileishmanial potential mdpi.comresearchgate.netnih.gov. The study performed molecular docking of the oil's major components against Leishmania cytochrome P450 sterol 14α-demethylase (CYP51), a critical enzyme in the parasite's membrane biosynthesis nih.gov. The major components, such as t-cadinol and α-cadinene, showed favorable binding energies (−7.5 kcal/mol and −7.3 kcal/mol, respectively), suggesting that monoterpenes and sesquiterpenes can effectively bind to the active site of this parasitic enzyme nih.gov. Such studies indicate that the lipophilic nature of the p-menthane skeleton allows it to penetrate the parasite's cell membrane and interact with intracellular targets. Although trans-p-menth-2-ene-1,8-diol was a minor component and not docked in that particular study, the findings support the hypothesis that p-menthane derivatives could act as antileishmanial agents by inhibiting crucial enzymes like CYP51.

Computational chemistry offers methods to predict the antioxidant potential of a molecule by calculating various thermodynamic and electronic descriptors. The primary mechanisms of antioxidant action are hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) nih.gov. Key parameters calculated via methods like Density Functional Theory (DFT) include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and electron affinity sapub.orgnih.govfrontiersin.org. A lower BDE value indicates a greater ease of donating a hydrogen atom to neutralize a free radical.

Specific computational studies on the antioxidant pathways of this compound are not available in the surveyed literature. However, the theoretical antioxidant activity of an essential oil from Matourea azurea, containing the structurally similar compound trans-p-menth-2-ene-1-ol, was investigated using DFT calculations at the B3LYP/6-311++G(d,p) level to evaluate molecular reactivity researchgate.net. Such studies analyze frontier molecular orbitals (HOMO and LUMO) and condensed Fukui indices to identify reactive sites and predict antioxidant potential researchgate.netmdpi.com. For p-menthane derivatives, the presence and position of allylic hydrogens are critical. In this compound, the hydrogens at the C1 and C4 positions are allylic and could potentially be donated to scavenge free radicals. Computational analysis would be required to determine the BDE of these specific C-H bonds to quantify this potential antioxidant pathway.

Biocatalytic Transformations

Biotransformation utilizes microorganisms or isolated enzymes to perform specific chemical modifications on a substrate, often with high stereo- and regioselectivity that is difficult to achieve with traditional synthesis dntb.gov.ua. Monoterpenes with the p-menthane skeleton are excellent substrates for such reactions.

Direct evidence of the biocatalytic transformation of this compound has been reported. In a study on chemoenzymatic epoxidation, this compound was successfully converted into its corresponding epoxide, 2,3-epoxy-p-menthane wur.nlacs.org. This reaction was catalyzed by the lyophilized mycelium of the psychrophilic fungus Cladosporium cladosporioides 01. The process involves a lipase-mediated perhydrolysis to form a peracid, which then chemically oxidizes the double bond of the terpene wur.nlacs.org.

Furthermore, transformations of related p-menthene structures highlight common microbial reaction pathways. For example, the fungus Corynespora cassiicola can transform α-terpinene (p-mentha-1,3-diene) into (1R,2R)-3-p-menthene-l,2-diol with a 49% yield, demonstrating microbial dihydroxylation of the double bond nih.gov. Anaerobic bacteria have also been shown to transform monoterpenes like sabinene (B1680474) and α-phellandrene into p-cymene, indicating that aromatization is a possible microbial metabolic pathway for p-menthane skeletons oup.com. These examples show that microbial systems can perform various oxidations on the p-menthane ring, including epoxidation, hydroxylation, and dehydrogenation.

Table 2: Examples of Biocatalytic Transformations of p-Menthane Skeletons

SubstrateBiocatalyst (Microorganism)Major Product(s)Transformation TypeReference
This compoundCladosporium cladosporioides 012,3-epoxy-p-menthaneEpoxidation wur.nlacs.org
α-TerpineneCorynespora cassiicola DSM 62475(1R,2R)-3-p-menthene-l,2-diolDihydroxylation nih.gov
(R)-(+)-LimonenePseudomonas putida DSM 12264(R)-(+)-Perillic acidAllylic Oxidation nih.gov
SabineneAnaerobic sewage sludge culturep-CymeneAromatization oup.com

Microbial Epoxidation of Terpenes

The biotransformation of terpenes by microorganisms is a significant area of research, offering pathways to synthesize novel compounds. One such transformation is epoxidation, the addition of a single oxygen atom across a double bond to form an epoxide ring. This reaction is a key step in the microbial metabolism of many p-menthane monoterpenes.

Detailed research into the chemoenzymatic epoxidation of various terpenes has been conducted using the freeze-dried mycelium of the psychrophilic fungus Cladosporium cladosporioides 01. In these studies, this compound was successfully used as a substrate, yielding 2,3-epoxy-p-menthane as its oxidized product acs.org. The efficiency of this process depends on the structure of the terpene substrate. The epoxidation of this compound was one of several successful transformations of p-menthane derivatives, highlighting the versatility of the fungal biocatalyst acs.org.

The general mechanism for microbial epoxidation of p-menthane terpenes like the closely related isomer limonene (B3431351) often involves a FAD- and NADH-dependent monooxygenase enzyme. This enzyme oxidizes the double bond to create an epoxide (e.g., limonene-1,2-epoxide) mdpi.com. Subsequently, a cofactor-independent epoxide hydrolase can open the epoxide ring to form a diol (e.g., limonene-1,2-diol) mdpi.com. Various microorganisms, including fungi such as Penicillium digitatum, are known to convert limonene into metabolites like α-terpineol and limonene oxide sigmaaldrich.com.

The table below summarizes the findings from a study on the chemoenzymatic epoxidation of various terpenes, including this compound, by C. cladosporioides 01 acs.org.

SubstrateMain Product(s)Product Yield (%)
This compound2,3-epoxy-p-menthaneNot specified
(+)-p-Menth-1-eneNot specified100
LinaloolLinalool 3,6-oxide, 6,7-epoxylinalool21.1, 71.7
Myrcene (B1677589)Myrcene monoepoxide, Myrcene diepoxide64.6, 24.8
α-Pineneα-Pinene oxide78
CarvoneCarvone epoxide38.5
Perillyl alcoholPerillyl alcohol monoepoxide, Perillyl alcohol diepoxide46.4, 31.9

Allelopathic Effects and Plant-Plant Interactions

Allelopathy is the biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Terpenes, as a class of secondary metabolites, are frequently implicated as potent allelochemicals. nih.gov While direct mechanistic studies on this compound are limited, research on essential oils rich in related terpenes provides insight into the likely mechanisms of action.

The phytotoxic effects of monoterpene-rich essential oils often involve interference with fundamental cellular processes in target plants mdpi.com. A primary mechanism is the disruption of mitosis. Allelopathic terpenes can lead to a reduced mitotic index, DNA synthesis inhibition, and chromosomal aberrations by causing cytoskeletal dysfunctions mdpi.com.

Specific mechanistic investigations have shown that some essential oils can interfere with the cell cycle by disrupting chromatin condensation and the organization of the mitotic spindle mdpi.com. Immunolabeling studies in affected plant cells have revealed that exposure to these allelochemicals can cause microtubules and actin filaments to become excessively stabilized, appearing thick and tightly packed. This impairs their dynamic reorganization, which is crucial for proper chromosome segregation and cell division mdpi.com. This multi-level interference with the mitotic machinery underscores the potential of p-menthane monoterpenes to act as natural bioherbicides mdpi.com.

Insecticidal Activities and Mechanism of Action

Monoterpenes, including those with a p-menthane skeleton, are widely recognized for their insecticidal properties and are considered promising candidates for the development of botanical pesticides nih.govacs.org. The mechanism of action for these compounds is often neurotoxic.

Numerous studies indicate that the primary target for many insecticidal monoterpenes is the insect's nervous system nih.gov. A key mode of action is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for nerve function, as it breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the synapse, causing hyperexcitation, paralysis, and ultimately death of the insect. A wide range of p-menthane-related monoterpenes, such as limonene, α-terpineol, p-cymene, carvacrol, and thymol (B1683141), have been shown to inhibit AChE activity nih.gov.

Beyond AChE inhibition, other neurological targets have been identified. Certain monoterpenes, such as thymol and carvacrol, can interfere with neurotransmitter receptors, specifically those for tyramine (B21549) and octopamine (B1677172) nih.gov. These receptors are involved in regulating key physiological processes in insects. By binding to these receptors, the monoterpenes can disrupt normal nerve signaling. Furthermore, some monoterpenes have been found to inhibit Na+/K+-ATPase activity, an enzyme essential for maintaining the electrochemical gradients necessary for nerve impulse transmission nih.gov. Research has also correlated the structurally similar compound cis-p-Menth-2-en-1-ol (B1233582) with mortality in Western flower thrips (Frankliniella occidentalis), further supporting the insecticidal potential of this chemical family researchgate.net.

The table below summarizes the known neurological targets of various p-menthane monoterpenes, which represent the likely mechanisms of action for this compound.

Monoterpene(s)Mechanism of ActionTarget Enzyme/Receptor
Limonene, α-Terpineol, p-Cymene, etc.Inhibition of neurotransmitter breakdownAcetylcholinesterase (AChE)
Thymol, CarvacrolInterference with neurotransmitter signalingTyramine & Octopamine Receptors
Limonene, α-Terpineol, p-Cymene, etc.Disruption of ion gradients in neuronsNa+/K+-ATPase

Viii. Environmental Chemistry and Analytical Detection in Non Biological Samples

Occurrence in Environmental Matrices

(+)-trans-p-Menth-2-ene, a monoterpene, is introduced into the environment primarily through emissions from terrestrial vegetation. Monoterpenes are significant components of the essential oils of many plants, and their release into the atmosphere is a natural process. Global monoterpene emissions are estimated to be a substantial fraction of the total biogenic volatile organic compounds (BVOCs) released annually, contributing significantly to atmospheric chemistry. mdpi.commdpi.com

While specific quantitative data for this compound across various environmental matrices is not extensively documented in dedicated studies, its presence can be inferred from the analysis of essential oils from various plant species known to release monoterpenes. For instance, related p-menthane (B155814) derivatives and other monoterpenes are known constituents of essential oils from the Eucalyptus, Mentha, and Citrus genera. mdpi.comnih.govmdpi.com Once released, these volatile compounds become part of the complex mixture of gases in the troposphere. Due to their low water solubility and high vapor pressure, they are most likely to be found in the air, with lower concentrations expected in water and soil matrices. Anaerobic degradation of related monoterpenes like limonene (B3431351) has been observed in freshwater enrichment cultures, suggesting that microbial action in soil and sediment can be a potential sink, although this process is slower than atmospheric degradation. researchgate.netnih.gov

Known and Potential Sources of p-Menthane Monoterpenoids in the Environment
Source TypeSpecific ExamplesRelevant CompoundsEnvironmental Matrix
Biogenic EmissionsEssential oils from Eucalyptus, Peppermint, Citrus fruits, Conifersp-Menthane derivatives, α-Pinene, Limonene, p-Cymene (B1678584)Atmosphere (primary)
Industrial ProcessesByproducts of turpentine (B1165885) processing, fragrance manufacturingp-Menthadienes, p-CymeneAtmosphere, Wastewater
Degradation ProductsAtmospheric oxidation of other monoterpenesp-Cymene and other aromatic compoundsAtmosphere

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in non-biological environmental samples rely on standard analytical techniques developed for volatile organic compounds. The primary method for identifying and measuring this compound in matrices like air is gas chromatography (GC) coupled with a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for the analysis of monoterpenes. mdpi.commdpi.com Air samples are typically collected by drawing a known volume of air through an adsorbent tube. The trapped volatile compounds are then thermally desorbed into the GC system. The GC column separates the individual components of the mixture based on their boiling points and affinity for the stationary phase. The mass spectrometer then detects the separated compounds, providing a mass spectrum that serves as a chemical fingerprint for identification. The NIST Mass Spectrometry Data Center contains reference spectra for p-menthane derivatives that can be used for confirmation. nih.govnist.gov

Sample Preparation: For water samples, a pre-concentration step is usually necessary due to the expected low concentrations. Techniques such as purge-and-trap or solid-phase microextraction (SPME) are employed to extract and concentrate VOCs from the water matrix before injection into the GC-MS system.

While exhaled breath analysis is a recognized technique for monitoring human exposure to endogenous and exogenous VOCs, specific data on the detection of this compound as a marker of environmental exposure is not widely available. However, the presence of other monoterpenes, like limonene, in breath has been studied, indicating the potential for this method to be applied to related compounds.

Analytical Techniques for Environmental Monitoring of this compound
TechniqueMatrixDetection PrincipleTypical Use
Gas Chromatography-Mass Spectrometry (GC-MS)Air, Water, SoilSeparation by boiling point/polarity, identification by mass-to-charge ratioAir quality monitoring, analysis of plant emissions, water contaminant analysis
Solid-Phase Microextraction (SPME)Water, Air (headspace)Adsorption of analytes onto a coated fiber for concentrationSample pre-concentration prior to GC-MS analysis
Purge-and-TrapWater, SoilInert gas purges volatiles from sample onto a trap for concentrationAnalysis of drinking water and wastewater for VOCs

Environmental Fate and Degradation Studies

The environmental fate of this compound is predominantly dictated by its reactions in the troposphere. As a volatile alkene, its primary removal pathway is through gas-phase reactions with atmospheric oxidants. mdpi.commdpi.com

Reaction with Hydroxyl Radicals (•OH): The main atmospheric sink for most VOCs, including monoterpenes, is reaction with the hydroxyl radical (•OH) during the daytime. mdpi.commdpi.com The •OH radical readily adds across the carbon-carbon double bond in the cyclohexene (B86901) ring of p-menth-2-ene. This addition reaction initiates a complex series of oxidation steps. The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). nih.govcopernicus.org In the presence of nitrogen oxides (NOₓ), this peroxy radical can be converted to an alkoxy radical (RO•), which can then undergo further decomposition or isomerization, leading to the formation of smaller, more oxygenated products such as aldehydes, ketones, and secondary organic aerosols (SOA). copernicus.org

Reaction with Ozone (O₃): Ozonolysis is another significant degradation pathway for unsaturated compounds in the atmosphere. mdpi.com Ozone attacks the double bond of p-menth-2-ene to form a primary ozonide, which is unstable and quickly decomposes into a Criegee intermediate and a carbonyl compound. researchgate.netyoutube.com These intermediates are highly reactive and contribute to the formation of other atmospheric oxidants, including •OH radicals, and can also lead to the production of SOA. mdpi.com

Reaction with Nitrate (B79036) Radicals (NO₃): During nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant for alkenes. The reaction mechanism is similar to that of the •OH radical, involving addition to the double bond and subsequent oxidation steps.

The atmospheric lifetime of this compound is relatively short due to these rapid oxidation reactions, typically on the order of hours to a few days. This rapid degradation prevents its long-range transport and accumulation in the global atmosphere but contributes to local and regional air chemistry, including the formation of ground-level ozone and particulate matter.

Key Atmospheric Degradation Reactions for this compound
ReactantReaction TypeKey Intermediates/ProductsEnvironmental Significance
Hydroxyl Radical (•OH)Radical AdditionHydroxyalkyl radical, Peroxy radicals (RO₂), Alkoxy radicals (RO•), Carbonyls, Secondary Organic Aerosol (SOA)Primary daytime degradation pathway, contributes to photochemical smog and SOA formation. mdpi.comnih.gov
Ozone (O₃)OzonolysisPrimary ozonide, Criegee intermediate, Carbonyls, •OH radicalsImportant degradation pathway, source of secondary pollutants and radicals. mdpi.comresearchgate.net
Nitrate Radical (NO₃)Radical AdditionNitrooxyalkyl radical, Organic nitrates, CarbonylsPrimary nighttime degradation pathway.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR provide structural fingerprints. Key signals include olefinic protons (δ 5.0–5.5 ppm) and methyl groups (δ 0.8–1.2 ppm) .
  • IR spectroscopy : Confirms C=C stretching (~1640 cm⁻¹) and methyl deformations.
  • Standardization : Compare data with published spectra in databases like SDBS or NIST. Use deuterated solvents and internal standards (e.g., TMS) for calibration .

How can researchers design experiments to investigate the stereochemical stability of this compound under varying thermal conditions?

Advanced Research Question

  • Experimental design :
    • Thermal stress tests : Expose the compound to controlled temperatures (e.g., 25°C to 150°C) in inert and oxidative atmospheres.
    • Sampling intervals : Collect aliquots at timed intervals for chiral GC-MS analysis.
    • Kinetic modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict degradation pathways .
  • Controls : Include racemic mixtures and inert solvents (e.g., hexane) to isolate thermal effects .

What methodologies are recommended to resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?

Advanced Research Question
Discrepancies in ee values often arise from:

  • Analytical variability : Differences in chiral column selectivity (e.g., Cyclodex-B vs. Chiralpak AD).
  • Sample preparation : Moisture or oxygen exposure during isolation.
  • Resolution steps :
    • Cross-validate results using orthogonal methods (e.g., polarimetry and chiral GC-MS).
    • Standardize protocols for sample handling and instrument calibration .
    • Report uncertainties (e.g., ±2% for GC-MS) to facilitate meta-analyses .

How can computational chemistry be applied to predict the reactivity of this compound in Diels-Alder reactions?

Advanced Research Question

  • Methods :
    • DFT calculations : Optimize molecular geometry using B3LYP/6-31G* to assess frontier orbitals (HOMO-LUMO gaps).
    • Transition state modeling : Identify regioselectivity and activation barriers for cycloaddition.
    • Validation : Compare predicted outcomes with experimental kinetic data (e.g., rate constants).
  • Software tools : Gaussian, ORCA, or NWChem for simulations .

What strategies mitigate variability in bioactivity assays involving this compound as a potential antimicrobial agent?

Advanced Research Question

  • Experimental design :
    • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µg/mL) against Gram-positive/negative bacteria.
    • Controls : Use solvent-only blanks and reference antibiotics (e.g., ampicillin).
    • Replicates : Minimum triplicate runs with statistical analysis (ANOVA, p < 0.05) .
  • Data interpretation : Address false positives from solvent toxicity by including cell viability assays (e.g., MTT) .

How should researchers address conflicting data on the environmental persistence of this compound in soil matrices?

Advanced Research Question

  • Methodological audit :
    • Soil heterogeneity : Characterize organic content, pH, and microbial activity across study sites.
    • Analytical consistency : Use EPA-approved GC-MS protocols for quantification.
    • Degradation metrics : Half-life (t₁/₂) calculations under standardized conditions (e.g., 25°C, 60% humidity) .
  • Meta-analysis : Apply mixed-effects models to reconcile variability across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.